N-(2-Amino-1,2-diphenylethyl)methanesulfonamide, also known by its IUPAC name N-((1S,2S)-2-amino-1,2-diphenylethyl)methanesulfonamide, is a chiral sulfonamide compound characterized by its unique structure that includes an amino group and two phenyl groups attached to an ethyl backbone. This compound is notable for its applications in asymmetric synthesis and biological studies. Its chemical formula is and it has a molecular weight of 290.38 g/mol .
The synthesis of N-(2-Amino-1,2-diphenylethyl)methanesulfonamide involves several key steps:
The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond. The purification of the product can be achieved through recrystallization or column chromatography to yield high-purity N-(2-Amino-1,2-diphenylethyl)methanesulfonamide .
The molecular structure of N-(2-Amino-1,2-diphenylethyl)methanesulfonamide can be represented using various structural formulas:
CS(=O)(N[C@@H](C1=CC=CC=C1)[C@@H](N)C2=CC=CC=C2)=O
QMATYTFXDIWACW-UHFFFAOYSA-N
This structure reveals the presence of two phenyl rings and a sulfonamide functional group, contributing to its chiral nature and biological activity .
The compound has a melting point range between 142°C and 144°C, indicating its solid-state characteristics at room temperature . Its purity is typically around 97% in commercial preparations.
N-(2-Amino-1,2-diphenylethyl)methanesulfonamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(2-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. It forms hydrogen bonds and other non-covalent interactions with these targets, leading to alterations in their activity or function. This interaction is crucial for its role as a chiral auxiliary in asymmetric synthesis and in biological studies related to enzyme mechanisms and protein-ligand interactions .
These properties make it suitable for various applications in chemical synthesis and biological research .
N-(2-Amino-1,2-diphenylethyl)methanesulfonamide has diverse applications:
This compound continues to be an important tool in both academic research and industrial applications due to its unique properties and versatility.
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4